8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816151
InChI: InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)
SMILES: CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O
Molecular Formula: C16H20BrNO2
Molecular Weight: 338.24 g/mol

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid

CAS No.:

Cat. No.: VC13816151

Molecular Formula: C16H20BrNO2

Molecular Weight: 338.24 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid -

Specification

Molecular Formula C16H20BrNO2
Molecular Weight 338.24 g/mol
IUPAC Name 8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid
Standard InChI InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)
Standard InChI Key CQDQTZJHBGXURW-UHFFFAOYSA-N
SMILES CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O
Canonical SMILES CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₆H₂₀BrNO₂, with a molecular weight of 338.24 g/mol . Its structure integrates a benzazocine scaffold—a bicyclic system comprising a benzene ring fused to an azocine moiety (an eight-membered ring containing one nitrogen atom). Key substituents include:

  • A bromine atom at the 8-position, influencing electronic properties and reactivity.

  • A 2-methylpropyl (isobutyl) group at the 1-position, contributing to steric bulk and lipophilicity.

  • A carboxylic acid group at the 5-position, enabling hydrogen bonding and salt formation .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number597583-12-5
Molecular FormulaC₁₆H₂₀BrNO₂
Molecular Weight338.24 g/mol
Predicted Density1.334±0.06 g/cm³
Predicted Boiling Point454.4±45.0 °C
Predicted pKa4.80±0.20

Stereochemical Considerations

While stereochemical data for this specific compound remain unreported, the benzazocine framework inherently possesses chiral centers at positions 1, 2, 3, and 4. The configuration of these centers could significantly impact biological activity and crystallization behavior, warranting further stereoselective synthesis studies.

Synthetic Pathways and Preparation

Retrosynthetic Analysis

Hypothetical synthetic routes for 8-bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid may involve sequential functionalization of a benzazocine precursor. Key disconnections include:

  • Bromination: Electrophilic aromatic substitution at the 8-position using brominating agents (e.g., Br₂/FeBr₃).

  • Alkylation: Introduction of the 2-methylpropyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Carboxylic Acid Formation: Oxidation of a methyl group or carboxylation via Kolbe-Schmitt reaction.

Proposed Multi-Step Synthesis

A plausible pathway involves:

  • Cyclization: Formation of the benzazocine core from a substituted phenethylamine derivative through intramolecular alkylation.

  • Bromination: Selective bromination at the 8-position under controlled conditions.

  • Isobutyl Introduction: Alkylation using isobutyl bromide or analogous reagents.

  • Oxidation: Conversion of a 5-methyl group to carboxylic acid via potassium permanganate or other oxidizing agents.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsTarget Modification
1CyclizationPPA, heatBenzazocine core formation
2Electrophilic BrominationBr₂, FeBr₃8-Bromo substitution
3AlkylationIsobutyl bromide, AlCl₃1-(2-Methylpropyl) addition
4OxidationKMnO₄, H₂O, heatCarboxylic acid formation

Challenges include regioselective bromination and minimizing side reactions during cyclization. Purification may require column chromatography or recrystallization.

Physicochemical Properties

Thermal Stability

With a predicted boiling point of 454.4°C , the compound exhibits high thermal stability, suitable for high-temperature reactions. Differential scanning calorimetry (DSC) studies are needed to characterize melting behavior and polymorphic forms.

Spectroscopic Characteristics

Though experimental spectra are unavailable, theoretical predictions can be made:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).

  • NMR: Expected signals include a singlet for the isobutyl methyl groups (δ 0.8–1.2 ppm) and a downfield-shifted proton adjacent to bromine (δ 7.5–8.0 ppm).

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